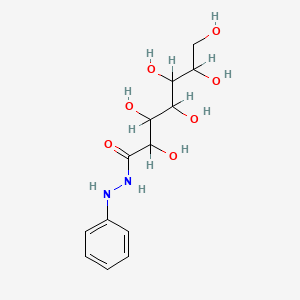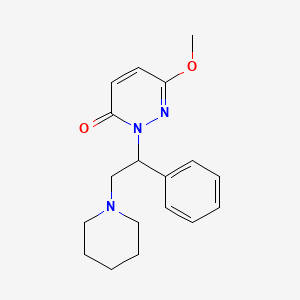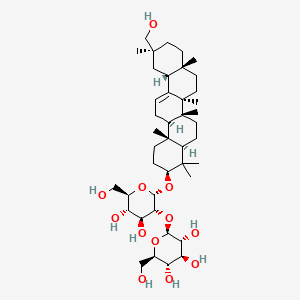
2,5-Dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 211398 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are being explored for their utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211398 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 211398 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
NSC 211398 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen or remove oxygen.
Substitution: NSC 211398 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used, with conditions varying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
NSC 211398 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of NSC 211398 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
相似化合物的比较
NSC 211398 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 211399: Shares a similar structure but differs in its functional groups, leading to different chemical reactivity and applications.
NSC 211400: Another related compound with distinct properties and uses in research and industry.
属性
CAS 编号 |
20765-06-4 |
|---|---|
分子式 |
C10H10Cl4N2O2 |
分子量 |
332.0 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl4N2O2/c11-1-3-15-7-5(13)10(18)8(16-4-2-12)6(14)9(7)17/h15-16H,1-4H2 |
InChI 键 |
WYVFUBGEAGRWSE-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC1=C(C(=O)C(=C(C1=O)Cl)NCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)

